molecular formula C13H18O B7989288 3-(3-n-Butoxyphenyl)-1-propene

3-(3-n-Butoxyphenyl)-1-propene

Cat. No.: B7989288
M. Wt: 190.28 g/mol
InChI Key: SFOVRQDEFYNDPM-UHFFFAOYSA-N
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Description

3-(3-n-Butoxyphenyl)-1-propene is an organic compound characterized by a phenyl ring substituted with a butoxy group at the third position and a propene chain at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-n-Butoxyphenyl)-1-propene typically involves the alkylation of 3-n-butoxyphenyl derivatives. One common method is the reaction of 3-n-butoxyphenyl isocyanate with appropriate alkylating agents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(3-n-Butoxyphenyl)-1-propene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the propene chain to an alkane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine or nitric acid can be used for substitution reactions on the phenyl ring.

Major Products Formed

    Oxidation: 3-(3-n-Butoxyphenyl)propanol or 3-(3-n-Butoxyphenyl)propanone.

    Reduction: 3-(3-n-Butoxyphenyl)propane.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-(3-n-Butoxyphenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-n-Butoxyphenyl)-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with cellular receptors to modulate biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-n-Butoxyphenyl)propanoic acid
  • 3-(3-n-Butoxyphenyl)ethanol
  • 3-(3-n-Butoxyphenyl)propane

Uniqueness

This structural feature allows for a broader range of chemical transformations and applications in various fields .

Properties

IUPAC Name

1-butoxy-3-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-3-5-10-14-13-9-6-8-12(11-13)7-4-2/h4,6,8-9,11H,2-3,5,7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOVRQDEFYNDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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